(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid
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Overview
Description
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. Azepane is a seven-membered nitrogen-containing heterocycle, and the tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of suitable precursors. One common method involves the cyclization of amino alcohols or amino acids.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the azepane derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be selectively removed under specific conditions, allowing for the release of the active azepane derivative.
Comparison with Similar Compounds
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid can be compared with other similar compounds, such as:
(S)-1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid: A six-membered ring analog with similar reactivity.
(S)-1-(Tert-butoxycarbonyl)hexahydroazepine-3-carboxylic acid: A saturated analog with different steric and electronic properties.
(S)-1-(Tert-butoxycarbonyl)azepane-2-carboxylic acid: An isomer with the carboxylic acid group at a different position.
The uniqueness of this compound lies in its specific ring size, chiral center, and the position of the Boc and carboxylic acid groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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